molecular formula C14H15NO2S B2520574 (2E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-(thiophen-3-yl)prop-2-enamide CAS No. 1351663-62-1

(2E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-(thiophen-3-yl)prop-2-enamide

Cat. No.: B2520574
CAS No.: 1351663-62-1
M. Wt: 261.34
InChI Key: YPORXSVVCSNIQJ-ONEGZZNKSA-N
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Description

(2E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-(thiophen-3-yl)prop-2-enamide is a high-purity chemical reagent designed for advanced research applications. This compound is a synthetic hybrid molecule featuring a 2,5-dimethylfuran ring system connected via a methylene bridge to an acrylamide linker, which is in turn bonded to a thiophen-3-yl group. The 2,5-dimethylfuran moiety is a scaffold of significant interest in biofuel research and is also known to play a role in flavor chemistry . Thiophene-based structures are widely utilized in the development of pharmaceuticals and organic electronic materials due to their electronic properties . The conjugated system and the presence of heterocyclic aromatic rings (furan and thiophene) suggest potential for this molecule to be investigated in multiple fields. Primary research applications may include its use as a key synthetic intermediate or building block in the development of novel pharmacologically active compounds, particularly for the synthesis of non-proteinogenic amino acids and other complex heterocyclic systems . Its structural features also make it a candidate for exploration in material science, such as in the development of organic semiconductors or novel polymers. Researchers can leverage the amide and alkene functional groups for further chemical modifications. This product is intended for use by qualified laboratory professionals only. It is strictly for research purposes and is not classified as a drug, food additive, or cosmetic ingredient. It is not intended for diagnostic or therapeutic use and is absolutely not for human consumption.

Properties

IUPAC Name

(E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-thiophen-3-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-10-7-13(11(2)17-10)8-15-14(16)4-3-12-5-6-18-9-12/h3-7,9H,8H2,1-2H3,(H,15,16)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPORXSVVCSNIQJ-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)C=CC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(O1)C)CNC(=O)/C=C/C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-(thiophen-3-yl)prop-2-enamide typically involves the following steps:

    Formation of the Amide Bond: The reaction between 2,5-dimethylfuran-3-carboxylic acid and 3-(thiophen-3-yl)prop-2-en-1-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) to form the amide bond.

    Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan and thiophene rings can undergo oxidation reactions. Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.

    Substitution: Electrophilic substitution reactions can occur on the furan and thiophene rings. Reagents such as bromine or chlorine can be used for halogenation.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Bromine, chlorine

Major Products Formed

    Oxidation: Formation of epoxides or hydroxylated derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-(thiophen-3-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study the interactions between furan and thiophene-containing molecules and biological macromolecules such as proteins and nucleic acids.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-(thiophen-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The furan and thiophene rings can engage in π-π stacking interactions with aromatic residues in proteins, while the amide linkage can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Thiophene vs. Pyridine : The target compound’s thiophen-3-yl group differs from asivatrep’s trifluoromethylpyridine, which introduces electronegative fluorine atoms and alters binding affinity .
  • Furan vs. Sulfonamide : The 2,5-dimethylfuran substituent in the target compound contrasts with the sulfonamide group in (2E)-N-(3-methanesulfonamidophenyl)-3-(thiophen-2-yl)prop-2-enamide, which may enhance solubility and hydrogen-bonding capacity .

Molecular Properties and Drug-Likeness

Property Target Compound (2E)-N-(3-Methanesulfonamidophenyl)-3-(thiophen-2-yl)prop-2-enamide Asivatrep
Molecular Weight 294.36 322.40 515.48
Hydrogen Bond Acceptors 4 (2 O, 1 N, 1 S) 6 (3 O, 2 S, 1 N) 8 (3 O, 3 F, 1 S, 1 N)
LogP (Predicted) ~3.2* ~2.8* ~4.5*
Rotatable Bonds 4 5 7

*Estimated using fragment-based methods.

Implications :

  • The target compound’s lower molecular weight and moderate LogP suggest favorable blood-brain barrier penetration compared to asivatrep, which has higher polarity and molecular weight .
  • The sulfonamide-containing analog may exhibit better aqueous solubility due to increased hydrogen-bonding capacity.

Pharmacological Considerations

While specific activity data for the target compound is absent in the provided evidence, structural analogs offer insights:

  • Asivatrep : A TRPV1 antagonist under investigation for inflammatory pain, leveraging its trifluoromethylpyridine group for target specificity .
  • Sulfonamide Derivatives : Compounds like (2E)-N-(3-methanesulfonamidophenyl)-3-(thiophen-2-yl)prop-2-enamide are often explored as kinase inhibitors due to sulfonamide-protein interactions .
  • Chalcones: Known for anti-inflammatory and anticancer activity, though the absence of an enamide group may limit covalent binding mechanisms .

Biological Activity

The compound (2E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-(thiophen-3-yl)prop-2-enamide is a member of the class of compounds known for their diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, focusing on its potential pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Formula and Weight

  • Molecular Formula : C13H15NO2S
  • Molecular Weight : 249.33 g/mol

Structural Features

The compound features a furan ring and a thiophene moiety, which are known for their significant roles in medicinal chemistry. The presence of these heterocycles contributes to its potential biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing 2,5-dimethylthiophene and furan structures have demonstrated selective inhibition against various cancer cell lines including breast, colon, lung, and prostate cancers at low micromolar concentrations. Notably, these compounds exhibited lower toxicity to normal cells compared to established chemotherapeutics like etoposide .

  • Topoisomerase Inhibition : Compounds related to this structure have been identified as inhibitors of topoisomerase II, a critical enzyme involved in DNA replication and repair. This inhibition leads to the induction of apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Induction : The ability to induce ROS levels in cancer cells has been linked to the apoptotic effects observed with these compounds .

Antimicrobial Activity

The compound's structural analogs have also shown promise as antimicrobial agents. The thiophene ring is often associated with antibacterial properties, which could be leveraged in developing new antimicrobial therapies.

Other Pharmacological Effects

Preliminary studies suggest that this compound may exhibit additional pharmacological effects including:

  • Anti-inflammatory properties
  • Antioxidant activity

Synthesis and Evaluation

A series of studies have synthesized various derivatives of this compound and evaluated their biological activities. For example:

  • Study on Topoisomerase Inhibitors : A study synthesized 29 compounds based on the 2,5-dimethylthiophene/furan framework and tested them for topoisomerase inhibition. Three compounds showed significant activity with IC50 values in low micromolar ranges against human topoisomerases .

Key Findings Table

Study ReferenceCompound TestedBiological ActivityKey Findings
Various derivativesAnticancerPotent inhibition of topoisomerase II; low toxicity to normal cells
Thiophene analogsAntimicrobialDemonstrated antibacterial properties against several strains

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR):
    1H and 13C NMR confirm stereochemistry (E-configuration of the enamide double bond) and substituent positions. Key signals include the thiophene β-proton (δ 6.8–7.2 ppm) and furan methyl groups (δ 2.2–2.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (C15H17NO2S) and isotopic patterns.
  • HPLC: Assesses purity (>95% by reverse-phase C18 columns with UV detection at 254 nm) .

How can X-ray crystallography resolve stereochemical ambiguities in this compound?

Advanced Research Question
Single-crystal X-ray diffraction (SCXRD) using SHELXL or SHELXS refines the molecular geometry and confirms the (2E) configuration. Key steps:

  • Crystallization: Grow crystals via slow evaporation in solvent mixtures (e.g., ethyl acetate/hexane).
  • Data Collection: Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement: Anisotropic displacement parameters and hydrogen bonding analysis with ORTEP-3 for visualization .
  • Metrics: Bond angles around the enamide double bond (~120° for sp² hybridization) and planarity of the thiophene ring validate the structure .

What in vitro assays are suitable for evaluating its biological activity?

Advanced Research Question

  • Antimicrobial Activity: Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC/MBC determination (e.g., 0.15–5.57 µM for analogous enamide derivatives) .
  • Enzyme Inhibition: Fluorescence-based assays targeting cyclooxygenase-2 (COX-2) or kinases, using ATP/ADP-Glo™ kits.
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

How can structure-activity relationship (SAR) studies optimize substituent effects on furan/thiophene moieties?

Advanced Research Question

  • Substituent Variation: Replace methyl groups on furan with halogens (e.g., Cl, F) to enhance lipophilicity and membrane penetration.
  • Bioisosteric Replacement: Swap thiophene-3-yl with pyridyl or indole rings to modulate electron density and hydrogen-bonding capacity.
  • Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to correlate substituent positions with target binding (e.g., COX-2 active site) .

How should researchers address discrepancies in NMR data caused by tautomerism or dynamic effects?

Q. Data Contradiction Analysis

  • Variable Temperature NMR: Acquire spectra at 25°C and −40°C to identify dynamic processes (e.g., hindered rotation of the enamide bond).
  • 2D NMR (COSY, NOESY): Resolve overlapping signals and confirm spatial proximity of protons (e.g., NOE between furan methyl and adjacent CH2 group) .
  • DFT Calculations: Compare experimental chemical shifts with computed values (e.g., using Gaussian 09) to validate assignments .

What computational strategies identify potential biological targets for this compound?

Q. Advanced Methodological Guidance

  • Molecular Docking: Screen against protein databases (PDB) using flexible ligand docking in Schrödinger or MOE. Prioritize targets like bacterial enoyl-ACP reductase (FabI) or human kinases .
  • Pharmacophore Modeling: Define essential features (e.g., hydrogen bond acceptors, aromatic rings) using Phase or LigandScout.
  • ADMET Prediction: Use SwissADME or ADMETlab to optimize bioavailability and toxicity profiles .

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